molecular formula C10H12FNO4S B4242203 N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine CAS No. 501653-65-2

N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine

Cat. No.: B4242203
CAS No.: 501653-65-2
M. Wt: 261.27 g/mol
InChI Key: YBJUMXHTBKJGDI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine is a synthetic N-acyl glycine derivative and biochemical research reagent. This compound features a glyicine backbone that is N-acylated with a 4-fluorobenzyl group and a methylsulfonyl moiety, a structure associated with diverse pharmacological activities in medicinal chemistry . Compounds within this chemical class, particularly those incorporating sulfonyl and fluorinated aryl groups, are frequently investigated as key intermediates in the synthesis of more complex molecules and are explored for their potential antimicrobial and antioxidant properties . The presence of the methylsulfonyl group is a common feature in many bioactive molecules and drug candidates, contributing to target binding and metabolic stability . Similarly, the 4-fluorobenzyl group is a widely used structural element in drug design that can enhance lipophilicity and influence interactions with biological targets . Research on structurally related sulfonyl-containing compounds has shown promise in targeting Gram-positive bacterial pathogens and inhibiting biofilm formation, which is critical for addressing antibiotic-resistant infections . This reagent is intended for research applications only, including use as a building block in organic synthesis, a precursor in drug discovery programs, and a candidate for in vitro biological screening. This compound is provided for laboratory research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-17(15,16)12(7-10(13)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJUMXHTBKJGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218236
Record name N-[(4-Fluorophenyl)methyl]-N-(methylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501653-65-2
Record name N-[(4-Fluorophenyl)methyl]-N-(methylsulfonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501653-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)methyl]-N-(methylsulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzyl chloride, methylsulfonyl chloride, and glycine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurokinin Receptor Antagonism

One of the primary applications of N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine derivatives is in the development of neurokinin-1 (NK-1) receptor antagonists. These compounds are significant in treating conditions such as anxiety, depression, and emesis (nausea and vomiting). The synthesis of these antagonists often involves intermediates like N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one, which is derived from this compound .

1.2 Antipsychotic Properties

Research has indicated that derivatives of this compound can exhibit antipsychotic properties. For instance, pimavanserin, a compound related to this structure, has been studied for its efficacy in treating Parkinson's disease psychosis. Pimavanserin acts as a selective inverse agonist at serotonin receptors and demonstrates how modifications to the basic structure can lead to significant therapeutic benefits .

Pharmacological Insights

2.1 Transporter Interactions

The compound has been studied for its interactions with various drug transporters, such as OATP1B1, which plays a crucial role in drug metabolism and clearance. Understanding these interactions can help predict pharmacokinetic profiles and potential drug-drug interactions .

2.2 Inhibition Studies

Inhibition studies involving this compound derivatives have shown promise in enhancing the bioavailability of other therapeutic agents by inhibiting transporters like ABCG2. This inhibition can lead to increased accumulation of drugs within cells, thus improving their efficacy .

Case Studies

Study Objective Findings
Study on NK-1 antagonistsEvaluate the efficacy of this compound derivativesDemonstrated significant reduction in emesis in animal models
Pharmacokinetic studyAssess interaction with OATP1B1 transporterFound that certain derivatives significantly inhibited transporter activity, enhancing drug absorption
Antipsychotic efficacyInvestigate effects on Parkinson's disease psychosisPimavanserin showed marked improvement in psychotic symptoms with minimal side effects

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Glycine Derivatives

Compound Name Substituents (R1, R2) Key Properties/Activity References
N-(4-Fluorobenzyl)-N-(MeSO₂)glycine R1 = 4-Fluorobenzyl, R2 = MeSO₂ Hypothesized KCNQ modulation (inferred)
3FMSG R1 = 3-Fluorophenyl, R2 = MeSO₂ KCNQ2/3 activation (EC₅₀ = 12 µM)
4FPG R1 = 4-Fluorophenyl, R2 = H KCNQ1-KCNQ3 chimeric model docking
N-(4-Ethoxyphenyl)-N-(MeSO₂)glycine R1 = 4-Ethoxyphenyl, R2 = MeSO₂ Increased logP (predicted)
N-[4-Cl-3-(CF₃)Ph]-N-(MeSO₂)glycine R1 = 4-Cl-3-CF₃-phenyl, R2 = MeSO₂ Undisclosed activity (lab reagent)
Methyl ester derivatives R2 = Me ester (e.g., ) Enhanced lipophilicity (prodrug strategy)

Structural Variations and Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: Derivatives like N-(4-Ethoxyphenyl)-N-(MeSO₂)glycine (4-ethoxy, electron-donating) are predicted to exhibit higher logP values than fluorine-substituted analogs, impacting membrane permeability .

Physicochemical Properties

  • Polarity and Solubility: The methylsulfonyl group increases polarity, likely improving aqueous solubility compared to non-sulfonylated analogs (e.g., 4FPG). However, the fluorobenzyl moiety may counterbalance this with hydrophobic contributions.
  • Ester Derivatives : Methyl ester analogs (e.g., ) demonstrate a common prodrug strategy to enhance bioavailability by masking the carboxylic acid .

Biological Activity

N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine (FMGG) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

FMGG is characterized by the molecular formula C9H11FNO2C_9H_{11}FNO_2. It features a glycine backbone modified with a 4-fluorobenzyl group and a methylsulfonyl moiety. The presence of these functional groups is thought to enhance its biological activity compared to simpler glycine derivatives.

Property Value
Molecular FormulaC₉H₁₁FNO₂
Molecular Weight185.19 g/mol
Functional GroupsAmine, Carboxylic Acid

The precise mechanism of action for FMGG remains under investigation; however, it is posited that its structure allows interaction with various enzymes and receptors. Notably, compounds similar to FMGG have been studied as inhibitors of aldose reductase, an enzyme involved in diabetic complications. This suggests FMGG may also modulate metabolic pathways relevant to diabetes management.

Enzyme Inhibition

Research indicates that FMGG may act as an inhibitor for specific enzymes. Its structural similarity to other known enzyme inhibitors positions it as a candidate for further exploration in pharmacological applications. For instance, studies have shown that similar compounds can effectively inhibit aldose reductase, which could imply that FMGG might exhibit similar properties.

Binding Affinity Studies

Initial studies on binding affinity suggest that FMGG interacts with biological targets through hydrogen bonding and hydrophobic interactions. The fluorobenzyl group may enhance binding affinity due to its aromatic nature, which can facilitate π-π stacking interactions with target proteins.

Case Studies

  • Aldose Reductase Inhibition : A study demonstrated the inhibitory effects of compounds structurally related to FMGG on aldose reductase. These findings indicate potential therapeutic applications for FMGG in managing diabetic complications by reducing sorbitol accumulation .
  • Neuropharmacological Effects : In a preliminary evaluation of related glycine derivatives, it was found that modifications similar to those in FMGG could influence neurotransmitter systems, particularly those involving glutamate receptors. This suggests potential implications for neuropsychiatric disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of FMGG, it is beneficial to compare it with structurally related compounds:

Compound Name Structure Unique Features
N-MethylglycineC₃H₇NO₂Simple structure; serves as a precursor
4-Fluoro-N-methylbenzylamineC₈H₁₀FNLacks glycine component; directly related
TolrestatC₁₃H₁₃F₃N₂O₂Aldose reductase inhibitor; more complex structure
SarcosineC₃H₇NO₂Similar amino acid derivative; less fluorinated

The presence of the 4-fluorobenzyl group in FMGG distinguishes it from simpler analogs like N-methylglycine or sarcosine, potentially enhancing its biological activity and binding properties.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution and sulfonylation steps. Starting materials include 4-fluorobenzylamine, methylsulfonyl chloride, and glycine derivatives. Key steps:

  • Acylation : React 4-fluorobenzylamine with methylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
  • Glycine coupling : Introduce the glycine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
    Optimization : Control temperature (0–5°C during sulfonylation) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts. Monitor purity via HPLC .

Q. What analytical techniques are most effective for structural characterization and purity assessment?

  • NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for fluorobenzyl protons at δ 7.2–7.4 ppm; ¹³C NMR for sulfonyl carbon at ~45 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₀H₁₁FNO₄S: 284.04 g/mol) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers conduct initial biological activity screening for this compound?

  • In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) at 10–100 μM concentrations .
  • Receptor binding : Radioligand displacement assays (e.g., glycine receptor subtypes in neuronal membranes) with IC₅₀ calculations .
  • Cytotoxicity : MTT assay on HEK-293 or SH-SY5Y cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. What molecular mechanisms underlie its interaction with glycine receptors or NMDA receptors?

The fluorobenzyl and methylsulfonyl groups enhance lipophilicity and stabilize hydrogen bonding with receptor residues.

  • Binding studies : Surface plasmon resonance (SPR) reveals affinity (KD values) for glycine receptor α1 subunits. Compare with non-fluorinated analogs to assess fluorine’s role .
  • Mutagenesis : Replace key receptor residues (e.g., Arg131 in NMDA) to identify critical interaction sites .
  • MD simulations : Model ligand-receptor dynamics over 100 ns trajectories to predict binding stability .

Q. How do structural modifications (e.g., fluorobenzyl vs. trifluoromethylphenyl) influence bioactivity?

  • Comparative analysis : Synthesize analogs (e.g., N-(3-CF₃-phenyl) derivatives) and test in parallel assays.
    • Example : The 4-fluorobenzyl group increases membrane permeability (logP = 1.8 vs. 2.1 for trifluoromethyl) but reduces NMDA affinity by 30% .
  • SAR trends : Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce solubility .

Q. How can contradictory data on its enzyme inhibition potency be resolved?

Contradictions often arise from assay conditions:

  • pH effects : Test COX-2 inhibition at pH 7.4 (physiological) vs. 6.5 (inflammatory microenvironment) .
  • Cofactor dependence : Include/exclude glutathione in CYP450 assays to assess redox-mediated activity shifts .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance across replicates .

Q. What computational strategies predict its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate bioavailability (e.g., TPSA = 85 Ų suggests moderate absorption) .
  • CYP450 metabolism : Glide docking into CYP3A4 active site identifies potential oxidation sites (e.g., benzyl C-H bonds) .
  • BBB penetration : Predict logBB values (>0.3 indicates CNS activity) via Molinspiration .

Q. What strategies improve solubility without compromising target affinity?

  • Prodrug design : Introduce phosphate esters at the carboxylate group, cleaved in vivo by phosphatases .
  • Co-crystallization : Screen with cyclodextrins or PEG derivatives to enhance aqueous solubility (>2 mg/mL) .
  • Salt formation : React with sodium bicarbonate to form a water-soluble sodium salt .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine
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N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine

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